molecular formula C9H8BrNOS B021736 2-Bromomethyl-6-methoxybenzothiazole CAS No. 110704-18-2

2-Bromomethyl-6-methoxybenzothiazole

Cat. No. B021736
M. Wt: 258.14 g/mol
InChI Key: JMKZMQFJJMIETE-UHFFFAOYSA-N
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Patent
US05919807

Procedure details

7.75 g (50 mmol) of 2-amino-5-methoxy-thiophenol are dissolved in 150 ml methylene chloride and 14.1 g (70 mmol) of bromoacetylbromide are added whilst cooling with ice. Then the mixture is heated for 1 hour to reflux temperature. After cooling solid potassium carbonate is added until foaming ceases, the mixture is filtered and the filtrate is evaporated down. The evaporation residue is purified by column chromatography on neutral aluminium oxide (eluant: petroleum ether/ethyl acetate=3:1). Yield: 6.8 g (52.7 of theory), Melting point: 90-91° C.
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[SH:10].[Br:11][CH2:12][C:13](Br)=O.C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl>[Br:11][CH2:12][C:13]1[S:10][C:3]2[CH:4]=[C:5]([O:8][CH3:9])[CH:6]=[CH:7][C:2]=2[N:1]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.75 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)OC)S
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.1 g
Type
reactant
Smiles
BrCC(=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is heated for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down
CUSTOM
Type
CUSTOM
Details
The evaporation residue is purified by column chromatography on neutral aluminium oxide (eluant: petroleum ether/ethyl acetate=3:1)

Outcomes

Product
Name
Type
Smiles
BrCC=1SC2=C(N1)C=CC(=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.